molecular formula C8H12OS B14576767 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- CAS No. 61645-67-8

2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl-

Cat. No.: B14576767
CAS No.: 61645-67-8
M. Wt: 156.25 g/mol
InChI Key: VPVNSFUUZMGQJE-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- is a heterocyclic compound that features a pyran ring structure with an ethenylthio group and a methyl group. This compound is part of the broader class of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrans, including 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl-, can be achieved through several methods. One common approach involves the use of pyrylium salts, unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials . Another method includes phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Additionally, a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization can also be employed .

Industrial Production Methods: Industrial production methods for 2H-pyrans often involve scalable reactions that can be performed under mild conditions. For example, molecular iodine catalyzes practical and mild syntheses of substituted pyrans under solvent-free conditions at ambient temperature . This method offers a facile and practical alternative to currently available reaction protocols.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- include other 2H-pyrans such as 2H-Pyran, 3,4-dihydro- and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share the pyran ring structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of 2H-Pyran, 2-(ethenylthio)-3,4-dihydro-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenylthio group and the methyl group enhances its reactivity and potential for forming diverse chemical products .

Properties

CAS No.

61645-67-8

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-ethenylsulfanyl-4-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C8H12OS/c1-3-10-8-6-7(2)4-5-9-8/h3-5,7-8H,1,6H2,2H3

InChI Key

VPVNSFUUZMGQJE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC=C1)SC=C

Origin of Product

United States

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